molecular formula C12H11NO4 B2977886 6,7-Dimethoxyquinoline-2-carboxylic acid CAS No. 122234-49-5

6,7-Dimethoxyquinoline-2-carboxylic acid

Cat. No.: B2977886
CAS No.: 122234-49-5
M. Wt: 233.223
InChI Key: IWGBLROXONFBIE-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. chemicalbook.comnih.gov It is often referred to as a "privileged scaffold" because its structure is a recurring motif in a multitude of pharmacologically active compounds. chemicalbook.comresearchgate.net The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of steric, electronic, and physicochemical properties to achieve desired biological activities. mdpi.com Consequently, quinoline derivatives have been extensively investigated and developed for a wide array of therapeutic applications, including as anticancer, antibacterial, anti-inflammatory, and antiviral agents. chemicalbook.comnih.gov The structural framework of quinoline is present in both natural products and synthetic drugs, highlighting its significance in drug design and discovery. nih.govnih.gov

Overview of Quinoline Carboxylic Acids in Research

Within the broad family of quinoline derivatives, quinoline carboxylic acids represent a particularly important subclass. The presence of the carboxylic acid group can significantly influence the molecule's solubility, acidity, and ability to act as a ligand for metal chelation, which can be a mechanism for biological activity. nih.gov Researchers have explored various isomers of quinoline carboxylic acid, such as quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid, as foundational structures for developing new therapeutic agents. nih.govnih.gov Studies have shown that these compounds can exhibit a range of biological effects, including antiproliferative and anti-inflammatory properties. nih.gov The synthesis of novel derivatives often starts from a quinoline carboxylic acid core, which is then modified to create libraries of compounds for biological screening. researchgate.net Synthetic strategies like the Doebner and Pfitzinger reactions are classical methods for accessing these scaffolds, with modern variations improving efficiency and yield. researchgate.net

Specific Focus on 6,7-Dimethoxyquinoline-2-carboxylic Acid Research

Research specifically centered on this compound is primarily documented in the context of chemical synthesis. This compound serves as a specific, functionalized example within the broader class of quinoline carboxylic acids. Its chemical identity is well-defined by its structural formula and key properties.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol

| CAS Number | 122234-49-5 |

The synthesis of this compound has been described in chemical literature, providing a pathway for its preparation for further study. One documented synthetic route involves a multi-step process starting from 6-nitroveratraldehyde (B1662942).

Table 2: Overview of a Synthetic Route for this compound

Step Reactants & Reagents Conditions Outcome
1 6-nitroveratraldehyde, 5% Palladium on Carbon, Hydrogen Tetrahydrofuran (B95107) (THF), 25-30 °C, 0.1-0.2 MPa Reduction of the nitro group

| 2 | Intermediate from Step 1, Ethyl pyruvate (B1213749), Sodium ethoxide | THF, Water, 60-65 °C | Cyclization and saponification to form the final product |

This process involves the initial reduction of a nitro group on the benzene ring precursor, followed by a cyclization reaction with ethyl pyruvate and subsequent hydrolysis to yield the target carboxylic acid. chemicalbook.com The yield reported for this particular synthesis is approximately 82.6%. chemicalbook.com While this establishes a method for its creation, extensive research detailing the specific biological activities or material applications of this compound itself is not widely present in the available scientific literature. Much of the related research tends to focus on derivatives or other isomers of the quinoline scaffold.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
6-nitroveratraldehyde
Ethyl pyruvate
Quinoline-2-carboxylic acid
Quinoline-3-carboxylic acid

Properties

IUPAC Name

6,7-dimethoxyquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-10-5-7-3-4-8(12(14)15)13-9(7)6-11(10)17-2/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGBLROXONFBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=N2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6,7 Dimethoxyquinoline 2 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to Quinoline-2-carboxylic Acids

The preparation of quinoline-2-carboxylic acids can be achieved through several well-established chemical transformations. These methods often involve the hydrolysis of precursor esters, the cyclocondensation of aromatic amines with carbonyl compounds, or the oxidation of appropriate quinoline (B57606) derivatives.

Conventional Reaction Schemes

Conventional methods for the synthesis of the quinoline-2-carboxylic acid moiety are foundational in organic synthesis and continue to be widely employed.

The hydrolysis of a pre-existing ester group at the C2-position of the quinoline ring is a direct and common method for the preparation of quinoline-2-carboxylic acids. This transformation can be effectively carried out under either acidic or basic conditions. google.comyoutube.comlibretexts.org

Acid-catalyzed hydrolysis typically involves heating the ester with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. youtube.com The reaction mechanism commences with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of an alcohol molecule yield the carboxylic acid. youtube.comyoutube.com

Base-catalyzed hydrolysis, also known as saponification, is another robust method. youtube.comlibretexts.org This process involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. google.comlibretexts.org The hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of a carboxylate salt and an alcohol. Acidification of the reaction mixture in a separate workup step then furnishes the desired carboxylic acid. libretexts.org

Hydrolysis MethodReagentsKey Features
Acid-CatalyzedStrong acid (e.g., HCl, H₂SO₄), WaterReversible reaction; requires excess water to drive to completion. libretexts.org
Base-Catalyzed (Saponification)Strong base (e.g., NaOH, KOH), Water/AlcoholIrreversible reaction; proceeds to completion. libretexts.org

Cyclocondensation reactions represent a powerful strategy for the de novo synthesis of the quinoline ring system, often directly incorporating the carboxylic acid moiety or a precursor group. Several classic named reactions are pivotal in this context.

The Doebner Reaction involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. mdpi.comwikipedia.org A variation of this, the Doebner-von Miller reaction , utilizes α,β-unsaturated carbonyl compounds reacting with anilines. wikipedia.orgiipseries.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism is thought to proceed through the formation of a β-anilino carbonyl compound via a conjugate addition, followed by cyclization and subsequent oxidation to form the aromatic quinoline ring. wikipedia.org

The Pfitzinger Reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction begins with the basic hydrolysis of isatin to form an α-keto-aniline, which then condenses with the carbonyl compound. Subsequent cyclization and dehydration afford the quinoline-4-carboxylic acid. wikipedia.org

The Friedländer Synthesis is a versatile method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgorganicreactions.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.orgorganicreactions.org The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by cyclodehydration to furnish the quinoline derivative. wikipedia.org By selecting appropriate starting materials, this method can be adapted to produce quinoline-2-carboxylic acid derivatives.

Reaction NameReactantsProduct Type
Doebner ReactionAniline, Aldehyde, Pyruvic AcidQuinoline-4-carboxylic acid mdpi.comwikipedia.org
Doebner-von Miller ReactionAniline, α,β-Unsaturated Carbonyl CompoundQuinoline wikipedia.orgiipseries.org
Pfitzinger ReactionIsatin, Carbonyl Compound, BaseQuinoline-4-carboxylic acid wikipedia.orgresearchgate.net
Friedländer Synthesis2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl CompoundSubstituted Quinoline wikipedia.orgorganicreactions.orgorganic-chemistry.org

The oxidation of a methyl or other suitable alkyl group at the 2-position of the quinoline ring is a direct method to introduce the carboxylic acid functionality. Quinaldine (B1664567) (2-methylquinoline) and its derivatives are common starting materials for this transformation. Various oxidizing agents can be employed for this purpose, although the quinoline ring itself can be susceptible to oxidation under harsh conditions.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can effectively convert the methyl group of quinaldine to a carboxylic acid. The reaction is typically carried out in a neutral or alkaline medium, followed by acidification. Care must be taken with reaction conditions to avoid cleavage of the benzene (B151609) ring of the quinoline system.

Another approach involves the oxidation of quinoline itself to yield quinolinic acid (pyridine-2,3-dicarboxylic acid), which is a more extensive oxidation. google.com However, for the specific synthesis of quinoline-2-carboxylic acid, selective oxidation of a C2-substituent is required. The use of milder or more specific oxidizing agents can be crucial for achieving the desired selectivity.

Starting MaterialOxidizing AgentProduct
2-Methylquinoline (Quinaldine)Potassium Permanganate (KMnO₄)Quinoline-2-carboxylic acid
QuinolineStrong Oxidizing AgentsQuinolinic Acid google.com

Specific Routes Relevant to 6,7-Dimethoxyquinoline (B1600373) Core

The synthesis of the specifically substituted 6,7-dimethoxyquinoline-2-carboxylic acid often employs modifications of the general methods, utilizing appropriately substituted precursors.

A key synthetic route to this compound involves the use of 6-nitroveratraldehyde (B1662942) (4,5-dimethoxy-2-nitrobenzaldehyde) as a starting material. chemicalbook.com This approach builds the quinoline ring system with the desired methoxy (B1213986) groups and the carboxylic acid precursor already in place.

The synthesis proceeds via a cyclocondensation reaction between 6-nitroveratraldehyde and pyruvic acid or its ester derivative, such as ethyl pyruvate (B1213749). chemicalbook.com This reaction is a variation of the Friedländer synthesis, where the nitro group is subsequently reduced and cyclized. The reaction of 6-nitroveratraldehyde with ethyl pyruvate, for instance, first involves the reduction of the nitro group to an amino group. This in-situ generated 2-amino-4,5-dimethoxybenzaldehyde (B1599635) then undergoes condensation with the ethyl pyruvate. The amino group of the benzaldehyde (B42025) derivative reacts with the ketone of the pyruvate to form an enamine or imine intermediate, which then undergoes an intramolecular cyclization. A final dehydration step leads to the formation of the aromatic quinoline ring, yielding ethyl 6,7-dimethoxyquinoline-2-carboxylate. Subsequent hydrolysis of the ester provides the target molecule, this compound.

Friedländer Condensation Strategies

The Friedländer annulation is a widely utilized and straightforward method for the synthesis of quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. The reaction can be catalyzed by either acids or bases.

A specific and efficient synthesis of this compound has been reported via a modified Friedländer approach. The synthesis commences with the hydrogenation of 6-nitroveratraldehyde using a 5% palladium on activated carbon catalyst in tetrahydrofuran (B95107) (THF). The resulting amine is then reacted in situ with ethyl pyruvate in the presence of sodium ethoxide. The reaction mixture is heated, followed by the addition of water to facilitate hydrolysis of the ester. Subsequent acidification precipitates the desired product, 6,7-dimethoxy-2-carboxy-quinoline, with a notable yield of 82.6%.

The general mechanism of the Friedländer synthesis is believed to proceed through an initial aldol (B89426) condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone or aldehyde. This is followed by a rapid cyclization and subsequent dehydration to furnish the quinoline ring system.

Multi-component Reactions for Quinoline Derivatives

Multi-component reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. researchgate.net Several MCRs are applicable to the synthesis of quinoline derivatives, offering advantages in terms of atom economy and operational simplicity. researchgate.net

One such reaction is the Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline. wikipedia.org This reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The α,β-unsaturated carbonyl compound can also be generated in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method. wikipedia.org The Doebner reaction, a related process, utilizes an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acid derivatives. iipseries.orgnih.gov

Another relevant MCR is the Povarov reaction , which is a formal [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline and an aldehyde) and an alkene or alkyne to yield tetrahydroquinolines or quinolines, respectively. iipseries.orgacs.org This reaction provides a versatile route to highly substituted quinoline scaffolds. iipseries.orgacs.org While specific examples for the synthesis of this compound using these MCRs are not extensively documented, the general applicability of these reactions to substituted anilines and various carbonyl compounds suggests their potential in accessing this target molecule and its derivatives.

Advanced Synthetic Strategies and Green Chemistry Principles

In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methodologies. This has led to the exploration of advanced strategies such as solvent-free reactions and microwave-assisted synthesis, which align with the principles of green chemistry.

Solvent-Free Reaction Conditions

Conducting reactions in the absence of a solvent offers numerous advantages, including reduced waste generation, lower costs, and often, enhanced reaction rates. The Friedländer synthesis of polysubstituted quinolines has been successfully carried out under solvent-free conditions using various catalysts.

For instance, silica-supported P₂O₅ has been shown to be an efficient catalyst for the Friedländer hetero-annulation between 2-aminoaryl ketones and carbonyl compounds at 80 °C, affording quinoline derivatives in high yields (77-95%) within short reaction times (15-40 minutes). ijcce.ac.ir Another example involves the use of metal hydrogen sulfates [M(HSO₄)n] as recyclable and air-stable solid acid catalysts at 70 °C, also providing good to high yields of polysubstituted quinolines.

Below is a table summarizing the solvent-free synthesis of various polysubstituted quinolines via the Friedländer reaction.

Entry2-Aminoaryl KetoneCarbonyl CompoundCatalystTime (min)Yield (%)
12-Amino-5-chlorobenzophenoneDimedoneP₂O₅/SiO₂1593
22-AminobenzophenoneEthyl acetoacetateP₂O₅/SiO₂2095
32-Amino-5-chlorobenzophenoneAcetylacetoneP₂O₅/SiO₂2094
42-AminobenzophenoneCyclohexanoneP₂O₅/SiO₂3085

Data sourced from a study on silica-supported P₂O₅ catalyzed Friedländer synthesis. ijcce.ac.ir

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. bath.ac.ukresearchgate.net The application of microwave technology to the Friedländer synthesis has been extensively explored, providing a rapid and efficient route to quinoline derivatives. bath.ac.ukresearchgate.net

One study demonstrated the rapid and efficient synthesis of poly-substituted quinolines under solvent-free conditions using p-toluenesulfonic acid as a catalyst, comparing microwave irradiation with conventional heating. organic-chemistry.org Another approach utilized 3-(N-morpholino)propanesulfonic acid (MOPS) supported on acidic alumina (B75360) as an effective organocatalyst for the microwave-assisted Friedländer reaction.

The following table illustrates the efficiency of microwave-assisted Friedländer synthesis for various substrates.

Entry2-Aminoaryl Ketone/AldehydeCarbonyl CompoundCatalystTime (min)Yield (%)
12-AminobenzophenoneEthyl acetoacetatep-TsOH2.596
22-Amino-5-chlorobenzophenoneCyclohexanonep-TsOH393
32-AminoacetophenoneAcetylacetonep-TsOH298
42-AminobenzaldehydeDimedonep-TsOH1.595

Data compiled from a comparative study of microwave irradiation versus conventional heating. organic-chemistry.org

Catalytic Methodologies

The choice of catalyst plays a crucial role in the efficiency and selectivity of the Friedländer synthesis. A wide array of catalysts, including Brønsted acids, Lewis acids, and heterogeneous catalysts, have been employed to promote this reaction. nih.govnih.gov

Lewis acids such as Yb(OTf)₃, Au(III) complexes, and various metal hydrogen sulfates have proven to be effective catalysts. nih.gov Gold(III)-catalyzed annulation of electron-deficient alkynes and 2-amino-arylcarbonyls provides a modular one-step access to a broad scope of quinoline products under relatively mild conditions. nih.gov

In the realm of green chemistry, the use of water as a solvent and catalyst-free conditions for the Friedländer reaction has been reported, offering a sustainable and environmentally friendly pathway for quinoline synthesis. organic-chemistry.org Heterogeneous catalysts, such as silica-supported acids and metal-organic frameworks (MOFs), are also gaining prominence due to their ease of separation and recyclability. ijcce.ac.irnih.gov For example, a Cu(II)-based MOF has been shown to catalyze the Friedländer reaction with high yields under solvent-free conditions at 80 °C. nih.gov

The table below provides a comparison of different catalytic systems used in the Friedländer synthesis of quinolines.

CatalystSolventTemperature (°C)TimeYield (%)
p-TsOHSolvent-free (MW)1201.5-3 min91-98
P₂O₅/SiO₂Solvent-free8015-40 min77-95
Al(HSO₄)₃Solvent-free7010-45 min85-98
Cu(II)-MOFSolvent-free808 hHigh
NoneWater703 hup to 97

This table is a compilation of data from various sources to illustrate the diversity of catalytic approaches. ijcce.ac.irorganic-chemistry.orgnih.govnih.govorganic-chemistry.org

Diastereoselective Synthesis of Related Scaffolds

The development of stereoselective methods for the synthesis of quinoline derivatives is of significant interest, particularly for the preparation of chiral compounds with specific biological activities. While the synthesis of chiral this compound is not extensively reported, diastereoselective approaches to related quinoline scaffolds have been developed.

One such approach involves a tandem reaction sequence for the synthesis of quinoline C-3 tethered γ-lactones. This method utilizes an indium-mediated Barbier-type allylation of 2-chloroquinoline-3-carbaldehydes followed by an in situ intramolecular lactonization. This strategy allows for the diastereoselective construction of the lactone ring fused to the quinoline core. researchgate.net

Further research into chiral catalysts and auxiliaries for the Friedländer and related multi-component reactions is an active area of investigation, with the aim of developing efficient and highly stereoselective routes to a wide range of functionalized quinoline derivatives.

Petasis Reaction Applications

The Petasis reaction, a multi-component reaction involving an amine, a carbonyl compound, and an organoboronic acid, serves as a powerful tool for the synthesis of complex amino acids. wikipedia.orgorganic-chemistry.org This methodology has been effectively applied in the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a derivative of the quinoline core structure. nih.govnih.gov

In this synthetic approach, the Petasis reaction is employed to construct the key amino acid precursor necessary for subsequent cyclization. beilstein-journals.orgresearchgate.net The reaction typically combines a chiral aminoacetaldehyde acetal (B89532) (as the amine component), glyoxylic acid (as the carbonyl component), and a substituted boronic acid. researchgate.netmdpi.com The use of a chiral amine, such as one derived from (R)-phenylglycinol, directs the stereochemistry of the synthesis. nih.gov The product of this reaction is a chiral amino acid derivative which is then carried forward without the need for extensive purification. mdpi.com

A notable application involves the reaction between an aminoacetaldehyde acetal, glyoxylic acid, and a boronic acid, which yields the substrate for the subsequent Pomeranz–Fritsch–Bobbitt cyclization in a single, efficient step. beilstein-journals.orgresearchgate.net This sequence has been shown to produce amino acids in excellent yields, ranging from 83% to quantitative. researchgate.net

Table 1: Components in the Petasis Reaction for Tetrahydroisoquinoline Precursor Synthesis

Role Component Example Reference
Amine Chiral aminoacetaldehyde acetals researchgate.net
Carbonyl Glyoxylic acid organic-chemistry.orgresearchgate.net

Pomeranz-Fritsch-Bobbitt Cyclization Modifications

The Pomeranz-Fritsch-Bobbitt cyclization is a classical method for constructing the tetrahydroisoquinoline core. researchgate.net In modern synthetic strategies, it is often coupled with the Petasis reaction to afford complex molecules like (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.govnih.govresearchgate.net

Synthetic Challenges and Purification Techniques

Isolation of Carboxylic Acid Functionalities

The isolation of quinoline carboxylic acids and their derivatives often leverages the acidic nature of the carboxyl group. A common and effective technique involves adjusting the pH of the reaction mixture. Following the synthesis of 6,7-dimethoxy-2-carboxy-quinoline, the crude product can be precipitated from the aqueous layer by acidification. chemicalbook.com Specifically, adjusting the pH to a range of 6-7 with hydrochloric acid causes the carboxylic acid to precipitate as a solid, which can then be collected by filtration. chemicalbook.com

In more complex syntheses, such as that of (R)-(–)-N-(2,2-diethoxyethyl)-3,4-dimethoxyphenylglycine, an intermediate to the target tetrahydroisoquinoline, the crude product following hydrogenolysis was deemed sufficiently pure for the next step. mdpi.com However, for analytical purposes or when higher purity is required, further purification is necessary. mdpi.com

Recrystallization and Chromatographic Methods

Standard purification techniques such as recrystallization and column chromatography are essential for obtaining high-purity this compound and its derivatives. mdpi.com

Column chromatography is frequently used to remove minor impurities from synthetic intermediates. For example, the chiral aminoacetal used in the Petasis reaction and the subsequent amino acid product were both purified using column chromatography to achieve high purity. mdpi.com

Recrystallization is another powerful technique for purifying the final products. While specific solvent systems for this compound are not detailed in the provided context, general procedures for similar carboxylic acids involve using solvent mixtures. A common method for recrystallizing biphenyl (B1667301) carboxylic acids is using a mixture of hexane, ethyl acetate (B1210297), and isopropyl alcohol. orgsyn.org For other related heterocyclic compounds, recrystallization from a single solvent like methanol (B129727) has been proven effective. google.com The choice of solvent or solvent system is critical and is determined empirically to maximize the yield of pure crystalline product.

Table 2: Purification Techniques

Technique Application Details/Solvent System Reference
Precipitation Isolation of final product Adjusting pH to 6-7 with HCl chemicalbook.com
Column Chromatography Purification of intermediates Not specified mdpi.com
Recrystallization Purification of final product Methanol google.com

Table 3: List of Mentioned Compounds

Compound Name
This compound
(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
(+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
(R)-phenylglycinol
Glyoxylic acid
3,4-Dimethoxyphenylboronic acid
(R)-(–)-N-(2,2-diethoxyethyl)-3,4-dimethoxyphenylglycine

Pre Clinical Pharmacological Investigations and Biological Target Identification

Broad Spectrum Biological Activities of Quinoline (B57606) Carboxylic Acid Derivatives

Derivatives of quinoline carboxylic acid are a well-established class of compounds exhibiting diverse pharmacological effects. Researchers have extensively modified the basic quinoline structure to enhance potency and selectivity, leading to the discovery of agents with significant antimicrobial, antimalarial, and antiviral properties. The specific substitution patterns on the quinoline ring, such as the methoxy (B1213986) groups at positions 6 and 7 in the target compound, play a crucial role in modulating these biological activities.

Antimalarial Research Directions

The quinoline scaffold is historically significant in the development of antimalarial drugs, with quinine (B1679958) and chloroquine (B1663885) being prime examples. mdpi.com Research continues to explore new quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum. nih.govresearchgate.net

While direct preclinical studies on the antimalarial activity of 6,7-Dimethoxyquinoline-2-carboxylic acid were not identified in the search results, research on structurally related compounds provides valuable insights. For instance, extensive research has been conducted on 6,7-dimethoxyquinazoline-2,4-diamines . Although these are quinazoline (B50416) derivatives, they share the 6,7-dimethoxy substitution pattern. Structure-activity relationship studies on approximately 150 of these compounds led to the discovery of a promising antimalarial drug lead, 6,7-dimethoxy-N⁴-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), which exhibits high antimalarial activity.

Furthermore, studies on other quinoline carboxylic acid derivatives have identified potent antimalarial agents. A series of quinoline-4-carboxamides were optimized from a screening hit to yield molecules with low nanomolar in vitro potency and excellent oral efficacy in a P. berghei malaria mouse model. researchgate.netacs.org The target of some of these novel quinoline derivatives has been identified as translation elongation factor 2 (PfEF2), a crucial component of the parasite's protein synthesis machinery. researchgate.net Research on 7-methoxy quinolones has shown that the carboxyl ester at the 3-position is crucial for antimalarial potency. nih.gov

Table 2: Antimalarial Activity of Selected Quinoline and Quinazoline Derivatives

Compound/Derivative Class Parasite Strain(s) Key Findings Reference
6,7-dimethoxyquinazoline-2,4-diamines P. falciparum Identification of a potent lead compound (SSJ-717).
Quinoline-4-carboxamides P. falciparum (3D7), P. berghei Low nanomolar in vitro potency, excellent in vivo efficacy. researchgate.netacs.org

Antiviral Research with Quinoline Scaffolds

The quinoline scaffold has demonstrated remarkable potential as a source of antiviral agents, with activity reported against a wide range of viruses including dengue virus, influenza, and human immunodeficiency virus (HIV). nih.govnih.gov The versatility of the quinoline ring allows for synthetic modifications that can target various stages of the viral life cycle.

Direct antiviral research on this compound is not prominent in the available literature. However, studies on related isoquinolone derivatives have yielded promising results. A study on isoquinolone derivatives identified 6,7-dimethoxy-3-phenylisoquinolone as a potent compound against influenza A and B viruses, with a significantly improved cytotoxicity profile compared to the initial hit compound. mdpi.com This compound was found to suppress viral polymerase activity. mdpi.com

Broader research on 4-quinoline carboxylic acid analogues has led to the discovery of potent lead compounds targeting host factors rather than viral proteins, which can help avoid the development of drug resistance. figshare.comnih.gov For example, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid was found to inhibit human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) synthesis, thereby inhibiting the replication of viruses like vesicular stomatitis virus (VSV) and influenza. nih.govresearchgate.net This highlights a promising strategy for developing broad-spectrum antiviral agents.

Other research has shown that quinoline derivatives can inhibit dengue virus serotype 2 in a dose-dependent manner, possibly by acting on the early stages of infection and impairing the accumulation of the viral envelope glycoprotein. nih.gov

Table 3: Antiviral Activity of Selected Quinoline and Isoquinolone Derivatives

Compound/Derivative Class Virus(es) Mechanism/Target Reference
6,7-dimethoxy-3-phenylisoquinolone Influenza A and B viruses Suppression of viral polymerase activity mdpi.com
4-Quinoline carboxylic acid analogues Vesicular stomatitis virus (VSV), WSN-Influenza Inhibition of human dihydroorotate dehydrogenase (DHODH) nih.govresearchgate.net

Anticancer Research Focus on Quinoline Derivatives

In Vitro Cytotoxicity Studies on Cancer Cell Lines

The cytotoxic potential of quinoline derivatives has been explored in various cancer cell models. While specific data on this compound is limited, studies on closely related compounds provide insights into the potential anticancer activities of this chemical class.

Research on a synthesized aryl ester of quinoline-2-carboxylic acid has demonstrated its cytotoxic effects on the PC3 human prostate cancer cell line. nih.gov In this study, the compound was shown to decrease the viability of PC3 cells in a concentration-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) was determined to be 26 µg/mL. nih.gov Further investigation revealed that the compound induced apoptosis, or programmed cell death, and caused cell cycle arrest at the S phase. nih.gov

Table 1: Cytotoxicity of Quinoline-2-carboxylic acid aryl ester in Prostate Cancer Cells

Cell Line Compound IC50 Reference

It is important to note that while this study highlights the potential of the quinoline-2-carboxylic acid scaffold, the specific effects of this compound on prostate cancer cells have not been reported.

Direct studies on the cytotoxicity of this compound in cervical cancer cell lines are not available in the current scientific literature. However, a study on a structurally related compound, 6,7-dimethoxy-5-hydroxyflavone, which shares the dimethoxy substitution pattern, has shown significant antiproliferative activity against the HeLa human cervix carcinoma cell line. dergipark.org.tr This suggests that the 6,7-dimethoxy motif might contribute to cytotoxic effects in cervical cancer cells.

Further research is needed to specifically evaluate the efficacy of this compound in cervical cancer cell models.

There is a lack of specific data on the in vitro cytotoxicity of this compound in mammary and breast cancer cell lines. However, the broader class of 6,7-dimethoxyquinazoline (B1622564) derivatives has been investigated for its cytotoxic potential. One study synthesized a series of these derivatives and evaluated their effects on the MCF-7 breast cancer cell line, among others. researchgate.net The results indicated that certain derivatives exhibited cytotoxic activity. researchgate.net

Another study on chalcone (B49325) derivatives, which are precursors in the biosynthesis of flavonoids, demonstrated significant inhibitory effects against the growth of MCF-7, ZR-75-1, and MDA-MB-231 breast cancer cell lines. nih.govnih.gov The IC50 values for the most active chalcones were in the low micromolar range. nih.govnih.gov

Table 2: Cytotoxicity of Selected Chalcone Derivatives in Breast Cancer Cells

Cell Line Compound 12 IC50 (µM) Compound 13 IC50 (µM) Reference
MCF-7 4.19 ± 1.04 3.30 ± 0.92 nih.govnih.gov
ZR-75-1 9.40 ± 1.74 8.75 ± 2.01 nih.govnih.gov

These findings, while not directly on this compound, suggest that related structural motifs possess activity against breast cancer cells and warrant further investigation into this specific compound.

Specific cytotoxic data for this compound in colon and melanoma cancer cell lines is not available. However, a related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been shown to attenuate colon carcinogenesis in an in vivo model. nih.gov This compound was found to act by blocking IL-6 mediated signals. nih.gov

In the context of melanoma, a different but related compound, 5,6-dimethoxyindolyl-2-carboxylic acid, was identified in the urine of patients with malignant melanoma. nih.gov This finding suggests a potential link between this type of chemical structure and melanoma, although it does not provide information on cytotoxicity.

Further research is required to determine the in vitro cytotoxic effects of this compound on both colon and melanoma cancer cell lines.

Molecular Mechanisms of Anticancer Action

The anticancer potential of quinoline derivatives is often attributed to their ability to interact with various cellular components critical for cancer cell growth and division. Research on analogs of this compound points towards several key molecular mechanisms.

Quinoline derivatives have been noted for their ability to interact with DNA, a critical target in cancer therapy. While direct studies on this compound are unavailable, related quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have been identified as DNA-damaging agents. This suggests that the quinoline scaffold could similarly participate in interactions that impede DNA synthesis and repair, leading to cytotoxic effects in cancer cells.

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Studies on quinazoline derivatives, which share a similar bicyclic aromatic structure with quinolines, have demonstrated the ability to induce apoptosis through both intrinsic and extrinsic pathways. This involves the perturbation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases-3/7, -8, and -9. It is plausible that this compound could exert its anticancer effects through similar pro-apoptotic mechanisms.

Interference with the cell cycle is a common mechanism for anticancer drugs to halt the proliferation of cancer cells. While specific data for this compound is not available, a study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, which share the quinoline core, found that they can induce cell cycle arrest in the G0/G1 phase. This effect contributes to their anticancer properties by preventing cells from entering the DNA synthesis (S) phase.

Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A series of novel quinoline derivatives have been designed and synthesized as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. These compounds have demonstrated notable antitumor activity, suggesting that the quinoline scaffold is a viable backbone for the development of antimitotic agents.

Topoisomerases are crucial enzymes that manage the topological state of DNA during replication and transcription. Their inhibition can lead to DNA damage and cell death, making them a key target for cancer chemotherapy. Research has identified 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. These compounds have shown potent in vitro anticancer activity, highlighting a potential mechanism of action for this compound.

Compound Class Specific Derivative Example Target Observed Effect
4-alkoxy-2-aryl-6,7-dimethoxyquinolines Not specified Topoisomerase I Inhibition of enzyme activity

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for the proliferation of rapidly dividing cells like cancer cells. While direct inhibition by this compound has not been reported, the broader class of quinoline carboxylic acids has been investigated as DHODH inhibitors. This suggests that targeting this metabolic enzyme could be another avenue through which quinoline derivatives exert their anticancer effects.

Other Biological Activities Under Academic Scrutiny

Anti-inflammatory Research

While direct studies on the anti-inflammatory properties of this compound are not specified, research into the broader family of quinoline carboxylic acids indicates potential in this area. nih.govresearchgate.net Quinoline and its derivatives have been investigated for a wide range of biological activities, including anti-inflammatory effects. researchgate.net

A study evaluating various quinoline-related carboxylic acid derivatives found that quinoline-4-carboxylic acid and quinoline-3-carboxylic acid exerted appreciable anti-inflammatory affinities in lipopolysaccharide (LPS) induced inflammation models using RAW264.7 mouse macrophages. nih.gov Furthermore, research into heterocyclic compounds with a similar "6,7-dimethoxy" substitution pattern, such as 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, has also shown promising anti-inflammatory activity in vitro. researchgate.net One derivative in that study demonstrated potent activity in a protein denaturation assay, suggesting that this particular substitution on a heterocyclic core can contribute to anti-inflammatory effects. researchgate.net However, specific anti-inflammatory mechanisms and potency for this compound itself remain to be elucidated.

Neuroprotective Effects (e.g., NMDA Receptor Modulation)

There is no specific information available from the searched literature regarding the neuroprotective effects of this compound or its potential modulation of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are crucial for synaptic plasticity, learning, and memory. nih.govresearchgate.net However, their overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases. nih.gov Consequently, NMDA receptor antagonists are studied for their potential neuroprotective applications. mdpi.com Research has demonstrated that modulating NMDA receptor activity, for example with antagonists like MK-801, can mitigate oxidative damage and enhance neuronal survival in preclinical models. nih.govnih.gov The role, if any, of this compound in this complex signaling pathway is yet to be investigated.

Immunosuppressive Potentials

Scientific literature detailing investigations into the potential immunosuppressive activities of this compound is not available in the search results.

Enzyme Inhibition Studies

Specific studies on the inhibition of carbonic anhydrase isoforms CA IX and CA XII by this compound have not been identified. Carbonic anhydrases are metalloenzymes that play a role in processes such as pH regulation. nih.gov The tumor-associated isoforms CA IX and CA XII are considered valuable targets for anticancer therapies because they are upregulated in hypoxic tumors and help cancer cells survive in acidic microenvironments. nih.govresearchgate.net

The scientific community has explored various classes of molecules as inhibitors for these enzymes. While sulfonamides are the classical inhibitors, carboxylic acids have also emerged as a class of interest. nih.govunifi.it Studies have shown that certain benzoic acid and thiazolidinyl acetic acid derivatives can act as potent and selective inhibitors of CA IX and/or CA XII. unifi.itmdpi.com However, the inhibitory profile is highly dependent on the specific chemical scaffold, and no data is available to confirm whether the this compound structure possesses this activity.

Preclinical Research Data Not Found for this compound

Following a comprehensive search of available scientific literature, no specific preclinical pharmacological data was found for the compound This compound in relation to the biological targets outlined in the requested article structure.

Extensive searches were conducted to identify research detailing the compound's activity in the following areas:

Cyclooxygenase-2 (COX-2) Inhibition: No studies were identified that evaluated the direct inhibitory effects of this compound on the COX-2 enzyme. While research exists on other quinoline-carboxylic acid derivatives as potential COX-2 inhibitors, this specific compound was not mentioned.

Tyrosinase Inhibition: The literature search did not yield any results pertaining to the investigation of this compound as a tyrosinase inhibitor. General studies on carboxylic acids and other structurally distinct compounds as tyrosinase inhibitors are available, but none focus on this particular molecule.

Protein Kinase CK2 Inhibition: There is no available research linking this compound to the inhibition of Protein Kinase CK2. The existing literature on CK2 inhibitors focuses on different chemical scaffolds.

Epidermal Growth Factor Receptor (EGFR) Blockade: No studies were found that investigated the potential for this compound to act as a blocker of the Epidermal Growth Factor Receptor. Research in this area typically involves other classes of quinoline and quinazoline derivatives.

It is important to note that while research exists for structurally similar compounds—such as other quinoline or isoquinoline (B145761) derivatives—the strict requirement to focus solely on this compound prevents the inclusion of such data. Information on related compounds would not be scientifically accurate for the specified subject.

Therefore, due to the absence of specific and verifiable research findings, it is not possible to generate the requested article with the required level of scientific accuracy and detail.

Structure Activity Relationship Sar Studies of 6,7 Dimethoxyquinoline 2 Carboxylic Acid Derivatives

Impact of Substituent Positions on Biological Activity

The biological profile of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Functional groups such as carboxylic acids, methoxy (B1213986) groups, halogens, and various alkyl or aryl moieties can act as key pharmacophoric features, influencing properties like receptor binding, cell permeability, and metabolic stability.

The position of the carboxylic acid group on the quinoline ring is a critical determinant of biological activity. Studies comparing isomers have demonstrated that this placement significantly affects the compound's pharmacological properties, particularly its antiproliferative and antimicrobial effects.

For instance, an investigation into the antiproliferative capacities of different quinoline carboxylic acid isomers revealed distinct activity profiles against various cancer cell lines. nih.gov Quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid all demonstrated notable growth inhibition against the mammary MCF7 cell line. nih.gov However, only quinoline-2-carboxylic acid showed significant cytotoxicity against cervical HeLa cancer cells. nih.gov It has been suggested that the coplanarity and close proximity of the carboxylic acid group and the ring's nitrogen atom, particularly in the case of quinoline-2-carboxylic acid, may facilitate the chelation of divalent metals, a potential mechanism for its biological action. nih.gov

Furthermore, the quinoline-4-carboxylic acid scaffold has been identified as a promising backbone for developing new antibacterial agents. researchgate.netresearchgate.net Derivatives with substitutions at the 2-position of this scaffold have shown potent antimicrobial effects, often superior to their corresponding quinoline-4-carboxamide analogues. researchgate.net

CompoundPosition of Carboxylic AcidObserved Biological ActivityReference
Quinoline-2-carboxylic acidC2Significant cytotoxicity against HeLa and MCF7 cells nih.gov
Quinoline-3-carboxylic acidC3Growth inhibition against MCF7 cells nih.gov
Quinoline-4-carboxylic acidC4Growth inhibition against MCF7 cells; Scaffold for antibacterial agents nih.govresearchgate.net

Methoxy groups are common substituents in pharmacologically active quinolines, and their position on the benzene (B151609) portion of the ring system can drastically alter the compound's activity and selectivity. The 6,7-dimethoxy substitution pattern, in particular, is a recurring feature in potent bioactive molecules.

The specific placement of methoxy groups dictates their influence. For example, in certain quinoline-imidazole hybrids, an electron-donating methoxy group at the C2 position was found to enhance antimalarial activity. rsc.org Conversely, in a different scaffold related to quinine (B1679958), the methoxy group at the C6 position was deemed not essential for antimalarial effects. rsc.org In studies on pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy groups were crucial for anticancer activity, with 2-methoxy, 2,4-dimethoxy, and 3,4,5-trimethoxy substitutions all enhancing antimigratory properties. researchgate.net The importance of the C8-methoxy group has been highlighted for inhibitory activity against the AChE enzyme in other series. researchgate.net The 6,7-dimethoxy pattern is a key pharmacophore in derivatives of the related tetrahydroisoquinoline scaffold, which are potent inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance. researchgate.net

Methoxy Group Position(s)Scaffold/Derivative ClassImpact on Biological ActivityReference
C2Quinoline-imidazole hybridEnhanced antimalarial activity rsc.org
C6Quinine-relatedNot essential for antimalarial activity rsc.org
C8Functionalized methoxy quinolinesCrucial for AChE enzyme inhibition researchgate.net
6,7-dimethoxyTetrahydroisoquinoline derivativesPotent P-glycoprotein inhibition researchgate.net
3,4,5-trimethoxyPyrimido[4,5-c]quinolin-1(2H)-onesSignificantly improved antimigratory activity researchgate.net

Halogen atoms are frequently incorporated into quinoline structures to modulate their electronic properties, lipophilicity, and receptor-binding affinities. researchgate.net The type of halogen and its position on the ring can lead to either an enhancement or a reduction in biological activity.

SAR studies have shown that replacing a methoxy group with a chloro group can enhance antimalarial activity in some derivatives. rsc.org The presence of a bromine atom at the C6 position has been identified as an essential feature for improving activity in another class of compounds. rsc.org In contrast, introducing a chlorine atom at the C2 position of a quinoline-imidazole hybrid resulted in a loss of activity. rsc.org In the development of P2X7R antagonists based on a quinoline-6-carboxamide (B1312354) scaffold, a 4-iodo substituent was found to be the most potent, followed by the 4-fluoro and 4-chloro analogues, demonstrating a clear halogen-dependent trend. nih.gov Furthermore, 4,6-dichloro substitution on an indole-2-carboxylic acid scaffold, a related heterocyclic system, is a key feature for achieving high-affinity ligands for the NMDA receptor. ttuhsc.edu

A phenyl group at the C2 position of the quinoline ring has been shown to increase antimalarial activity. rsc.org This finding is corroborated by other studies indicating that a C2-aryl substituent on a quinoline-4-carboxylic acid core results in good antibacterial activity. researchgate.netresearchgate.net The nature of the aryl group itself is also important; in a series of chromone (B188151) quinoline derivatives, a 2,3-dihydrobenzo[b]1,4-dioxin-6-yl substituent proved to be highly effective. nih.gov

The structure of alkyl substituents also plays a role. In a series of antidepressant compounds, a shorter alkyl side chain on an amine linker led to higher potency. rsc.org For anticancer activity, the position of an alkyl group can be critical, with studies showing that a methyl group at the C5 position of the quinoline ring confers more potent activity than substitution at the C6 position. biointerfaceresearch.com

In many quinoline derivatives, a linker group connects the quinoline core to another functional moiety. The chemical nature and length of this linker are pivotal for optimizing biological activity, as it properly orients the key pharmacophores for target interaction.

Different types of linkers have been shown to be advantageous for specific activities. For example, amide linkers were found to be the most promising for a novel series of HIV-1 integrase inhibitors featuring a quinoline subunit. researchgate.net In other anticancer agents, compounds with a hydrazine (B178648) carboxamide linker displayed greater cytotoxic activity than those with a urea (B33335) linker. biointerfaceresearch.com Similarly, quinoline derivatives connected by a hydrazone linker have demonstrated good bacterial growth inhibition. rsc.org The length and rigidity of the linker are also crucial. For P-gp inhibitors, rigid linkers such as oxycarbonylvinyl and oxycarbonylphenylcarbamoyl with optimal lengths were identified as important pharmacophoric elements. researchgate.net

Modulation of Quinoline Ring System for Enhanced Activity

Beyond simple substitution, modifications to the fundamental quinoline ring system itself can lead to novel derivatives with enhanced or entirely new biological activities. This can involve the reduction of the pyridine (B92270) ring or the fusion of additional heterocyclic rings.

One significant modulation is the reduction of the quinoline core to a 1,2,3,4-tetrahydroquinoline. researchgate.net This change increases the flexibility of the molecule and can lead to different target specificities. For example, the related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold is a key component in potent multidrug resistance reversers. researchgate.net

Another strategy involves fusing other heterocyclic rings to the quinoline framework. The development of pyrimido[4,5-c]quinolin-1(2H)-ones has yielded compounds with significant anticancer properties. researchgate.net Hybridization of the quinoline scaffold with other heterocycles like furan (B31954) or pyrazole (B372694) has also been shown to improve bioactivity. researchgate.net However, such modulations are not universally beneficial. In a series of G9a inhibitors, replacing the benzenoid part of the quinazoline (B50416) (an isomer of quinoline) ring with other rings like furan or thiophene (B33073) led to a complete loss of activity, indicating the fused benzene ring was essential for binding in that specific context. nih.gov

Chiral Aspects in SAR

The stereochemistry of drug molecules can significantly influence their interaction with biological targets, which are themselves chiral. In the context of 6,7-dimethoxyquinoline-2-carboxylic acid derivatives, investigations into the role of chirality in their structure-activity relationships (SAR) have revealed important insights into their mechanism of action.

A study focused on the enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide, a derivative of the core structure, explored the impact of its chiral center on biological activity. The S(-)- and R(+)-enantiomers were synthesized and evaluated for their ability to block opioid receptors.

The research found that both the individual S(-)- and R(+)-enantiomers exhibited a similar level of activity in blocking opioid receptors as the racemic mixture. This outcome is noteworthy, as it is relatively uncommon for enantiomers to display biological properties that are quantitatively similar to their racemate.

Research Findings on Chiral Derivatives of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

CompoundBiological Activity (Opioid Receptor Blockade)
Racemic 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide hydrochlorideEffective
S(-)-enantiomerActivity level similar to the racemate
R(+)-enantiomerActivity level similar to the racemate

Computational Chemistry and Cheminformatics in 6,7 Dimethoxyquinoline 2 Carboxylic Acid Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of a molecule. These methods are used to predict the three-dimensional structure, electron distribution, and orbital energies of compounds like 6,7-Dimethoxyquinoline-2-carboxylic acid, which are fundamental to understanding its chemical reactivity and potential biological activity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinoline (B57606) derivatives to determine their optimized geometry (bond lengths and angles) and electronic properties. mdpi.comresearchgate.net For instance, studies on related quinoxaline (B1680401) and quinoline structures often employ the B3LYP/6-31G* method and basis set to evaluate vibrational frequencies and molecular conformations. nih.gov

While specific DFT data for this compound is not extensively detailed in the literature, analysis of closely related quinoline-2-carboxylate esters provides a strong model for its expected properties. mdpi.com In such studies, DFT calculations are used to optimize the molecular geometry, revealing details like the dihedral angles between the quinoline and any substituent rings. The calculations also elucidate the distribution of electron density, highlighting the most electron-rich and electron-poor regions of the molecule, which is critical for predicting sites of interaction. bhu.ac.in The carboxyl group, for example, is a site of high electron density and a key feature in forming intermolecular interactions. researchgate.net

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a critical aspect of quantum chemical calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. eurjchem.com

For carboxylic acids, the HOMO is typically concentrated around the p-orbitals of the C=O oxygen atom, which acts as the primary electron donor site. quora.com The LUMO is often an anti-bonding π* orbital centered on the carbonyl carbon, making it susceptible to nucleophilic attack. quora.com In studies of quinoline-2-carboxylate derivatives, the HOMO and LUMO energies are calculated to correlate with electronic excitation transitions observed in absorption spectra. mdpi.com This analysis helps explain the compound's photophysical properties and reactivity.

Below is a table of calculated molecular orbital energies for two related quinoline-2-carboxylic acid derivatives, illustrating the typical data generated in such analyses.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenyl quinoline-2-carboxylate-6.42-1.654.77
2-Methoxyphenyl quinoline-2-carboxylate-6.24-1.574.67

Data derived from studies on quinoline-2-carboxylate esters as models. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target, predicting binding strength, and understanding the molecular basis of interaction for compounds like this compound.

A primary output of molecular docking is the prediction of binding affinity, a score that estimates the strength of the interaction between the ligand and the target protein. nih.gov This value, often expressed in kcal/mol, helps rank potential drug candidates, with lower (more negative) values indicating stronger binding. dergipark.org.tr

While specific docking studies for this compound are not widely published, research on analogous quinoline derivatives demonstrates the utility of this approach. For example, various 2,4-disubstituted quinoline derivatives have been docked against the Mycobacterium tuberculosis receptor LipB, with calculated binding affinities ranging from -3.2 to -18.5 kcal/mol. dergipark.org.tr Similarly, other heterocyclic compounds have been evaluated against anticancer targets, yielding binding affinities that correlate with experimental activity. samipubco.combiointerfaceresearch.com These studies establish a framework for how this compound could be evaluated against potential targets like kinases or methyltransferases.

The table below shows representative binding affinities from docking studies of various quinoline-like compounds against different protein targets.

Compound ClassProtein TargetBinding Affinity Range (kcal/mol)Reference
2,4-Disubstituted quinolinesMycobacterium tuberculosis LipB-3.2 to -18.5 dergipark.org.tr
2H-thiopyrano[2,3-b]quinoline derivativesAnticancer peptide CB1a-5.3 to -6.1 nih.gov
Itaconic Acid (as a model organic acid)Anticancer protein 1A2B-11.26 biointerfaceresearch.com

Beyond predicting affinity, molecular docking provides a detailed, three-dimensional model of how a ligand fits into a protein's binding site. nih.gov This "binding mode" reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

Cheminformatics Tools for Compound Design and Optimization

Cheminformatics combines computer and informational sciences to address problems in chemistry, particularly in the context of drug discovery. For a scaffold like this compound, cheminformatics tools are essential for designing new analogs with improved properties. This involves analyzing structure-activity relationships (SAR), creating virtual libraries of related compounds, and filtering them based on predicted physicochemical properties (like solubility and membrane permeability) and biological activity. nih.gov

Structure-guided design is a powerful approach where computational models, informed by molecular docking or crystal structures, are used to propose modifications to a lead compound. For example, if docking reveals an unoccupied hydrophobic pocket near the 6,7-dimethoxy groups, cheminformatics tools can be used to suggest appropriate substituents to fill that pocket and potentially increase binding affinity. nih.gov Furthermore, synthetic accessibility can be assessed computationally, ensuring that newly designed compounds can be practically synthesized, for instance, via established methods like the Pfitzinger or Doebner reactions for quinoline cores. nih.govresearchgate.net By integrating computational predictions with synthetic chemistry, cheminformatics accelerates the iterative cycle of designing, synthesizing, and testing new and more effective quinoline-based therapeutic agents.

ADME Prediction

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating the drug-likeness of a compound. While specific in silico ADME studies for this compound are not extensively detailed in publicly available literature, analysis of related quinoline derivatives provides valuable predictive insights. Computational models are frequently used to forecast the pharmacokinetic properties of quinoline compounds. ijprajournal.com

For structurally similar compounds, such as 2-aryl-quinoline-4-carboxylic acid derivatives and 6-methoxy-2-arylquinolines, in silico tools have been employed to predict a range of ADME parameters. nih.govnih.gov These studies suggest that quinoline carboxylic acid scaffolds can exhibit favorable pharmacokinetic profiles. nih.gov Predictions often indicate good human intestinal absorption. nih.gov For instance, analyses of similar quinoline derivatives suggest a high probability of intestinal absorption, with some studies predicting values greater than 90%. mdpi.com

Parameters such as Caco-2 cell permeability, which models the human intestinal epithelium, are also evaluated. mdpi.com For some quinoline carboxylic acids, high permeability is predicted, although certain derivatives, particularly acids, may show lower predicted permeability values. nih.govmdpi.com Other key properties assessed include blood-brain barrier (BBB) penetration, with some quinoline compounds showing a potential risk of penetration, and skin permeability, which is often predicted to be low for this class of molecules. nih.govmdpi.com These computational predictions are essential for early-stage assessment and help prioritize candidates for further development. ijprajournal.com

Table 1: Representative In Silico ADME Predictions for Structurally Related Quinoline Carboxylic Acids

Parameter Predicted Property Significance
Human Intestinal Absorption (HIA) High (>90%) Indicates the potential for good absorption after oral administration. mdpi.com
Caco-2 Permeability Variable (Low to High) Predicts the rate of drug transport across the intestinal cell lining. nih.govmdpi.com
Blood-Brain Barrier (BBB) Penetration Potential for penetration Assesses the likelihood of the compound crossing into the central nervous system. nih.gov
Skin Permeability (logKp) Low Estimates the rate of absorption through the skin; low values indicate poor permeability. mdpi.com

| P-glycoprotein (P-gp) Substrate | Predicted Substrate | P-gp is an efflux transporter that can limit drug absorption and distribution. mdpi.com |

Note: The data in this table are representative of predictions for structurally similar quinoline carboxylic acid derivatives and are intended to be illustrative for this compound.

Green Chemistry Metrics Assessment

Green chemistry principles aim to design chemical processes that are environmentally benign, minimizing waste and energy consumption. benthamdirect.comresearchgate.net The synthesis of quinoline derivatives, including this compound, can be evaluated using various green chemistry metrics to assess its sustainability. acs.org Traditional methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and generate significant waste. researchgate.nettandfonline.com In contrast, modern green approaches focus on using less hazardous solvents (like water or ethanol), reusable catalysts, and energy-efficient methods such as microwave irradiation. benthamdirect.comresearchgate.net

Several metrics are used to quantify the "greenness" of a synthesis:

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the final desired product. It is a theoretical measure of reaction efficiency. semanticscholar.org

Reaction Mass Efficiency (RME): RME provides a more practical measure by considering the actual mass of reactants used, the reaction yield, and stoichiometry. semanticscholar.org

E-Factor (Environmental Factor): This simple metric calculates the total mass of waste produced for every kilogram of product. A lower E-Factor signifies a greener process. nih.gov

Process Mass Intensity (PMI): Adopted widely in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. mdpi.com

The goal in green synthesis design is to achieve a high Atom Economy and Reaction Mass Efficiency while minimizing the E-Factor and Process Mass Intensity. benthamdirect.comacs.org For the synthesis of quinolines, the development of one-pot, multicomponent reactions is a key strategy to improve these metrics by reducing the number of steps and the associated waste. acs.orgtandfonline.com The application of these metrics allows for a quantitative comparison of different synthetic routes, promoting the adoption of more sustainable and environmentally responsible chemical manufacturing. nih.gov

Table 2: Key Green Chemistry Metrics

Metric Formula Description Ideal Value
Atom Economy (AE) (MW of product / Σ MW of reactants) x 100% Measures the efficiency of reactant atom incorporation into the final product. semanticscholar.org High (100%)
Reaction Mass Efficiency (RME) (Mass of isolated product / Σ Mass of reactants) x 100% Considers yield and stoichiometry to give a more realistic mass efficiency of a reaction. semanticscholar.orgresearchgate.net High (100%)
E-Factor Total Mass of Waste / Mass of Product Quantifies the amount of waste generated per unit of product. nih.gov Low (approaching 0)

| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | A holistic metric that includes all materials used in the process, including solvents and workup chemicals. mdpi.com | Low (approaching 1) |

Analytical and Spectroscopic Characterization Methodologies in Research

Vibrational Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in 6,7-Dimethoxyquinoline-2-carboxylic acid. The technique measures the absorption of infrared radiation by the molecule, which excites vibrations of the chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific bond types and vibrational modes.

The FT-IR spectrum of a quinoline-2-carboxylic acid derivative typically reveals several key absorption bands that are instrumental in its identification. researchgate.net The carboxyl group gives rise to two particularly noteworthy absorptions: a very strong and broad O-H stretching band, which can extend from 2500 to 3300 cm⁻¹, and a sharp, strong C=O stretching band around 1710 cm⁻¹. libretexts.org The broadness of the O-H stretch is a result of hydrogen bonding, often occurring as dimers in the solid state. libretexts.org

The presence of methoxy (B1213986) groups is indicated by C-H stretching vibrations in the 3000-2850 cm⁻¹ range. researchgate.net Furthermore, the aromatic quinoline (B57606) ring exhibits characteristic C=C and C-N stretching vibrations within the 1600-1400 cm⁻¹ region. mdpi.com The C-O stretching of the methoxy groups and the carboxylic acid can also be observed.

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 2500-3300 Strong, Broad
C-H Stretch Methoxy Groups 2850-3000 Medium-Strong
C=O Stretch Carboxylic Acid ~1710 Strong, Sharp

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed carbon-hydrogen framework of this compound. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, (R)-(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, distinct signals corresponding to the different types of protons are observed. mdpi.com

The protons of the two methoxy groups at positions 6 and 7 typically appear as sharp singlets in the upfield region of the spectrum, around 3.84 and 3.87 ppm. mdpi.com The aromatic protons on the quinoline ring will resonate further downfield, with their chemical shifts and coupling patterns providing information about their relative positions. For instance, singlets at 6.85 and 7.15 ppm can be attributed to the aromatic protons. mdpi.com The acidic proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, typically between 10 and 12 ppm. libretexts.org

Table 2: Representative ¹H NMR Chemical Shifts for a 6,7-Dimethoxy-isoquinoline-1-carboxylic acid Derivative

Proton Environment Chemical Shift (ppm) Multiplicity
Aromatic-H 7.15 s
Aromatic-H 6.85 s
CH (Position 1) 4.86 s
Methoxy (-OCH₃) 3.87 s
Methoxy (-OCH₃) 3.84 s
CH₂ (Position 4) 3.58 td
CH₂ (Position 4) 3.44 td

Data from a related tetrahydroisoquinoline derivative. mdpi.com

Carbon (¹³C) NMR Spectroscopy

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is significantly deshielded and typically resonates in the range of 165-185 ppm. oregonstate.edulibretexts.org The carbons of the aromatic quinoline ring will appear in the region of approximately 110-150 ppm. oregonstate.edulibretexts.org The two methoxy group carbons are expected to have chemical shifts around 55-60 ppm. libretexts.org

For a related compound, (R)-(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, the carboxylic acid carbon appears at 175.0 ppm. mdpi.com The aromatic carbons resonate at various positions including 113.4, 114.3, 123.1, 127.3, 149.8, and 150.9 ppm. mdpi.com The two methoxy carbons are observed at 58.5 ppm. mdpi.com

Table 3: Representative ¹³C NMR Chemical Shifts for a 6,7-Dimethoxy-isoquinoline-1-carboxylic acid Derivative

Carbon Environment Chemical Shift (ppm)
Carboxylic Acid (C=O) 175.0
Aromatic-C 150.9
Aromatic-C 149.8
Aromatic-C 127.3
Aromatic-C 123.1
Aromatic-C-H 114.3
Aromatic-C-H 113.4
CH (Position 1) 61.1
Methoxy (-OCH₃) 58.5
CH₂ (Position 3) 42.7

Data from a related tetrahydroisoquinoline derivative. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In negative ion mode, the carboxylic acid can be easily deprotonated to form a [M-H]⁻ ion, allowing for the accurate determination of its molecular weight. researchgate.net The molecular formula of this compound is C₁₂H₁₁NO₄, giving it a molecular weight of 233.22 g/mol . chemicalbook.com In ESI-MS, this would be observed as an ion with a mass-to-charge ratio (m/z) corresponding to the deprotonated molecule. Further fragmentation of this ion can provide valuable structural information.

Table 4: Expected ESI-MS Data for this compound

Ion Type Expected m/z
[M-H]⁻ ~232.06

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and assessing its purity. These techniques rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity. In the analysis of quinoline carboxylic acid derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. nih.gov

Table 1: Representative TLC Conditions for Quinoline Carboxylic Acid Derivatives

Stationary PhaseMobile Phase (Eluent)VisualizationApplication Example
Silica Gel F254n-hexane : Ethyl Acetate (B1210297) (1:2)UV light (254 nm)Monitoring the synthesis of quinoline-4-carboxylic acid derivatives. ui.ac.id

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. It offers high resolution and sensitivity. Reversed-phase HPLC is commonly employed for the analysis of quinoline carboxylic acids. nih.govsielc.com

In this mode, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov An acid, such as formic acid or phosphoric acid, is frequently added to the mobile phase to ensure the carboxylic acid group is protonated, leading to better peak shape and reproducible retention times. nih.govsielc.com The purity of the compound is determined by the peak area percentage in the resulting chromatogram.

Table 2: Exemplary HPLC Conditions for the Analysis of Quinoline Carboxylic Acid Analogs

ParameterCondition 1 nih.govCondition 2 sielc.com
Column Kinetex 2.6 µm, XB-C18Newcrom R1 (Reverse-Phase)
Mobile Phase Gradient: 1% to 90% Acetonitrile in Water with 0.01% Formic AcidAcetonitrile, Water, and Phosphoric Acid
Flow Rate 0.50 mL/minNot Specified
Detection UV (254 nm)UV
Application Purity assessment of various 4-quinoline carboxylic acids.Analysis of Quinoline-3-carboxylic acid.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformation.

While the specific crystal structure of this compound is not publicly documented, data from closely related compounds, such as 4-Chloro-6,7-dimethoxyquinoline, offer valuable insights into the expected solid-state characteristics of the 6,7-dimethoxyquinoline (B1600373) core. researchgate.net The analysis involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, the electron density map is calculated, which allows for the determination of the atomic positions. Key parameters obtained from X-ray crystallographic analysis include the crystal system, space group, and unit cell dimensions.

Table 3: Crystal Structure Data for the Analogous Compound 4-Chloro-6,7-dimethoxyquinoline researchgate.net

ParameterValue
Chemical Formula C₁₁H₁₀ClNO₂
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 7.4193 (5) Å
b = 13.9872 (10) Å
c = 9.9482 (7) Å
α = 90°
β = 104.594 (3)°
γ = 90°
Volume 999.44 (12) ų
Z (Molecules per unit cell) 4

Note: This data is for a structurally related compound and is presented to illustrate the type of information obtained from X-ray crystallography.

Advanced Research Applications and Future Directions for 6,7 Dimethoxyquinoline 2 Carboxylic Acid

Utility as a Privileged Scaffold in Drug Discovery

The quinoline (B57606) scaffold is a well-established "privileged structure" in medicinal chemistry and drug discovery. This concept refers to molecular frameworks that are capable of binding to a variety of biological targets, making them valuable starting points for the development of new therapeutic agents. The versatility of the quinoline ring system, which can be readily modified through various synthetic pathways, allows for the creation of large libraries of diverse derivatives for screening against different diseases.

Derivatives of 6,7-Dimethoxyquinoline-2-carboxylic acid have been investigated for a range of pharmacological activities, particularly in the realm of oncology. The quinoline core is a key component in numerous anticancer drugs, including those that act as topoisomerase and kinase inhibitors. Research into related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives has shown promise in attenuating colon carcinogenesis. For instance, a study on a related tetrahydroisoquinoline compound demonstrated its ability to counteract dimethylhydrazine-induced colon cancer in animal models by reducing the concentration of interleukin-6 (IL-6) and inhibiting the IL-6 induced activation of JAK2 and STAT3 signaling pathways. nih.gov

The exploration of quinoline derivatives as P-glycoprotein (P-gp) inhibitors is another significant area of research. P-gp is a transmembrane protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance (MDR). The development of P-gp inhibitors is a critical strategy to overcome MDR in cancer treatment. Studies on 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives have shown their potential to reverse P-gp-mediated MDR at non-toxic concentrations.

The following table summarizes the biological activities of some quinoline derivatives, highlighting the potential of the this compound scaffold.

Compound ClassBiological Target/ActivityTherapeutic Potential
6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acidIL-6 mediated signals (JAK2/STAT3 pathway)Colorectal Carcinoma
6-methoxy-2-arylquinoline-4-carboxylic acid derivativesP-glycoprotein (P-gp) inhibitionMultidrug Resistance in Cancer
Quinolines in generalTopoisomerase, Kinase inhibitionVarious Cancers

Applications in Material Science Research

The photophysical properties of quinoline derivatives, such as this compound, make them promising candidates for applications in material science. Specifically, their fluorescence characteristics are of significant interest. A comparative study on 6-methoxy-, 7-methoxy-, and 6,7-dimethoxycarbostyrils has shed light on how the positioning of methoxy (B1213986) groups influences fluorescence wavelength, quantum yield, and Stokes shift. sciforum.net

The presence of both electron-donating (methoxy) and electron-accepting (carboxylic acid) groups on the quinoline ring can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with interesting photophysical properties, including high fluorescence quantum yields and large Stokes shifts. These properties are highly desirable for various applications, such as:

Organic Light-Emitting Diodes (OLEDs): Fluorescent materials are the emissive components in OLEDs. Compounds with high quantum yields are essential for the efficiency of these devices.

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of these molecules to their local environment can be exploited to develop sensors for detecting ions, molecules, or changes in physical parameters like viscosity and polarity.

Bio-imaging: Fluorescent molecules with large Stokes shifts are particularly valuable in biological imaging to minimize background noise and improve signal-to-noise ratios.

Further research into the synthesis of novel this compound derivatives and the systematic study of their photophysical properties will be crucial to fully realize their potential in material science.

Role in Agrochemical Development

The quinoline and carboxylic acid moieties are present in a number of commercially successful agrochemicals, suggesting a potential role for this compound and its derivatives in this sector. Carboxylic acid derivatives have a long history in herbicide development, targeting a wide range of biosynthetic pathways and enzymes in weeds. nih.gov

Furthermore, various quinoline derivatives have been investigated for their fungicidal activity. For example, certain 2,6-disubstituted quinolines have demonstrated potent activity against Candida biofilms. nih.gov The mechanism of action for some antifungal quinolines is believed to involve the induction of reactive oxygen species (ROS) accumulation in fungal cells. Other studies have explored the fungicidal potential of novel carboxylic acid amides against various plant pathogens. rsc.orgmdpi.com

Given the known herbicidal and fungicidal properties associated with its core structures, this compound represents a scaffold that could be further explored for the development of new agrochemicals. Structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of a library of derivatives, would be a logical next step to identify compounds with potent and selective activity against target pests.

Structural MoietyAgrochemical ApplicationPotential Mechanism of Action
Carboxylic AcidHerbicidesInhibition of various biosynthetic pathways and enzymes
QuinolineFungicidesInduction of reactive oxygen species (ROS)

Coordination Chemistry Studies

The presence of a carboxylic acid group and a nitrogen atom in the quinoline ring makes this compound a versatile ligand for the formation of metal complexes. The carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions. The nitrogen atom of the quinoline ring can also participate in coordination, leading to the formation of stable chelate rings.

The coordination chemistry of heterocyclic carboxylates has been extensively studied, and the resulting metal complexes have shown a wide range of applications, including:

Catalysis: Metal complexes can act as catalysts for a variety of organic transformations.

Luminescent Materials: The coordination of metal ions can significantly influence the photophysical properties of the ligand, leading to new luminescent materials.

Magnetic Materials: The arrangement of metal ions within a coordination polymer can give rise to interesting magnetic properties.

Bioinorganic Chemistry: Metal complexes play crucial roles in many biological processes, and synthetic analogues can be used to model and understand these processes.

While specific studies on the coordination chemistry of this compound are not widely reported, the known coordination behavior of related heterocyclic carboxylates suggests that this compound could form a variety of interesting and potentially useful metal complexes.

Strategies for Addressing Discrepancies in Research Findings

Discrepancies in research findings for a given compound can arise from a multitude of factors. For a compound like this compound, which is primarily a research chemical, variations in experimental results could stem from differences in:

Purity of the compound: The presence of impurities from the synthesis can significantly affect biological and physical measurements.

Experimental conditions: Minor variations in experimental parameters such as temperature, pH, solvent, and concentration can lead to different outcomes.

Biological systems: The response to a compound can vary between different cell lines, animal models, and even between individuals.

Analytical techniques: The use of different analytical methods and instrumentation can sometimes yield slightly different results.

To address and minimize such discrepancies, the following strategies are recommended:

Standardization of protocols: The development and adoption of standardized protocols for the synthesis, purification, and characterization of the compound, as well as for biological and physical assays, would improve the reproducibility of results.

Thorough characterization: Comprehensive characterization of the compound using multiple analytical techniques (e.g., NMR, mass spectrometry, elemental analysis, X-ray crystallography) is essential to ensure its identity and purity.

Inter-laboratory studies: Collaborative studies involving multiple research groups can help to identify and resolve discrepancies in experimental results.

Open data sharing: The open publication of raw data and detailed experimental procedures would allow other researchers to independently verify and build upon the findings.

Exploration of Novel Biological Targets and Mechanisms of Action

The privileged nature of the quinoline scaffold suggests that this compound and its derivatives may interact with a wide range of biological targets beyond those already identified. The exploration of novel biological targets and mechanisms of action is a key area for future research.

One promising avenue is the investigation of its potential as an antifungal agent. As previously mentioned, quinoline derivatives have shown activity against Candida species. Further screening of this compound derivatives against a broader panel of fungal pathogens could lead to the discovery of new antifungal leads. Mechanistic studies could then be undertaken to identify the specific cellular targets and pathways affected by these compounds.

Another area of interest is the potential for this scaffold to modulate inflammatory pathways. The observed effect of a related compound on the IL-6 signaling pathway in colon cancer suggests that derivatives of this compound could have broader anti-inflammatory applications. Investigating their effects on other key inflammatory mediators and signaling cascades could reveal new therapeutic opportunities.

Furthermore, the structural similarity to certain kinase inhibitors warrants a systematic investigation of the kinome-wide inhibitory profile of this compound derivatives. This could lead to the identification of novel and selective kinase inhibitors for the treatment of cancer and other diseases.

Q & A

Q. What are the common synthetic routes for preparing 6,7-dimethoxyquinoline-2-carboxylic acid and its derivatives?

The Friedländer condensation is a classical method for synthesizing quinoline derivatives. For example, 6,7-dimethoxyquinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction using salicylaldehyde analogs and ketones under acidic conditions . A modified approach involves refluxing precursors with POCl₃, followed by alkaline hydrolysis and purification via column chromatography (petroleum ether:EtOAc = 8:1), yielding high-purity products (70% yield) . For carboxylic acid derivatives, saponification of esters using NaOH in ethanol under reflux is effective, with recrystallization in 95% ethanol for purification .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H NMR : To confirm substitution patterns (e.g., δ 8.57 ppm for quinoline protons) and methoxy group integration .
  • HPLC : Reversed-phase C18 columns validate purity (>99%) .
  • Mass spectrometry (ESI) : To confirm molecular ion peaks (e.g., m/z 224 [M+1] for chlorinated analogs) .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) and planar molecular geometry .

Q. How do reaction conditions influence the regioselectivity of substitutions on the quinoline ring?

Substituent placement depends on electronic and steric factors. For example, nucleophilic substitutions at the 2-position are favored due to electron-withdrawing effects of the carboxylic acid group. Reaction protocols in highlight the use of sodium hydride as a base to activate specific sites for amine or thiol substitutions.

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this compound derivatives under reflux conditions?

Yield optimization requires controlling stoichiometry, temperature, and reaction time. For instance, demonstrates that refluxing 6,7-dimethoxyquinoline-3-carboxylates with NaOH in 60% ethanol for 3–4 hours achieves complete saponification. Reducing the solvent volume post-reaction minimizes product loss during acid precipitation. Monitoring via TLC ensures reaction completion before quenching .

Q. What strategies resolve contradictory data between NMR and mass spectrometry for quinoline derivatives?

Discrepancies may arise from residual solvents or byproducts. For example, in , ESI-MS confirmed the molecular ion, while NMR identified impurities from incomplete POCl₃ removal. Repurification via column chromatography (petroleum ether:EtOAc gradient) or recrystallization in methanol can eliminate such artifacts . Cross-validation using HPLC-UV/Vis or IR spectroscopy is recommended.

Q. How do intramolecular interactions (e.g., hydrogen bonding) affect the crystallinity and bioactivity of this compound?

Intramolecular C–H⋯O/Cl bonds (e.g., S(5) ring motifs in ) stabilize planar conformations, enhancing crystallinity . These interactions may also influence binding to biological targets, such as enzymes or receptors, by preorganizing the molecule into bioactive conformations. Computational modeling (DFT or MD simulations) can predict such effects.

Q. What are the challenges in scaling up laboratory-scale syntheses of this compound?

Key issues include:

  • Exothermic reactions : POCl₃ use requires controlled addition to prevent thermal runaway .
  • Purification bottlenecks : Column chromatography is impractical at scale; alternatives like recrystallization or distillation are preferred .
  • Byproduct management : Acidic workups may generate HCl gas, necessitating scrubbers .

Methodological Guidance

Designing experiments to assess the biological activity of this compound derivatives

  • In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination.
  • Structure-activity relationships (SAR) : Modify substituents (e.g., methoxy groups) and compare bioactivity .
  • ADME profiling : Evaluate solubility (logP via HPLC) and metabolic stability using liver microsomes .

Analyzing conflicting data on the antioxidant vs. pro-oxidant behavior of quinoline derivatives

  • ROS detection assays : Use DCFH-DA for cellular ROS levels.
  • Redox potential measurement : Cyclic voltammetry quantifies electron-donating capacity.
  • Context-dependent analysis : Assess activity in varying pH and oxygen environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.